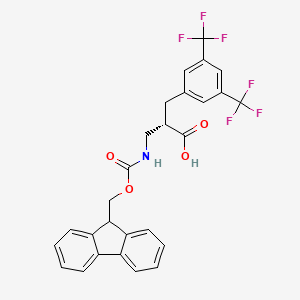
Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.177 g/mol . This compound is known for its unique structure, which includes a cyclohexadiene ring with a carboxylate ester and a ketone functional group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate typically involves the reaction of cyclohexadiene derivatives with methylating agents under controlled conditions. One common method involves the use of methyl iodide and a base such as potassium carbonate to methylate the cyclohexadiene derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexadiene derivatives.
科学的研究の応用
Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate involves its interaction with various molecular targets. The compound’s functional groups, such as the ketone and ester, allow it to participate in a range of chemical reactions. These interactions can influence biological pathways and processes, making it a valuable compound for research .
類似化合物との比較
- Methyl 4-oxocyclohexane-1-carboxylate
- Methyl 1-methylcyclohexa-2,5-diene-1-carboxylate
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate
Comparison: Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
特性
CAS番号 |
62680-14-2 |
|---|---|
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC名 |
methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C9H10O3/c1-9(8(11)12-2)5-3-7(10)4-6-9/h3-6H,1-2H3 |
InChIキー |
BNFRKSGZHQBUBR-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC(=O)C=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


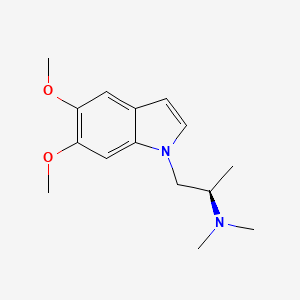
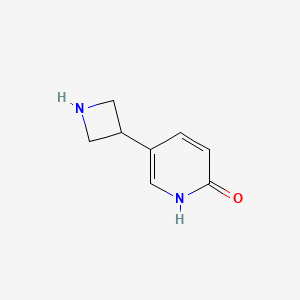
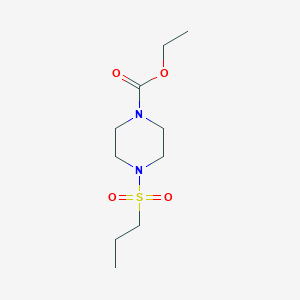
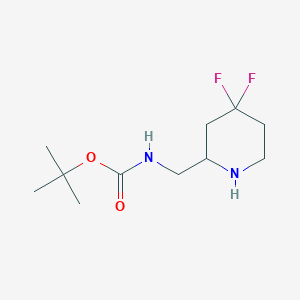
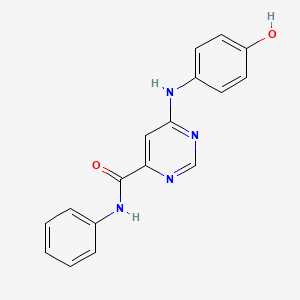
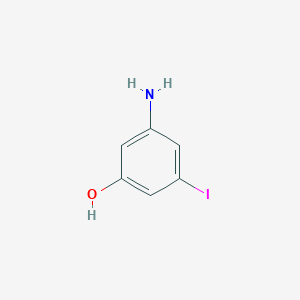
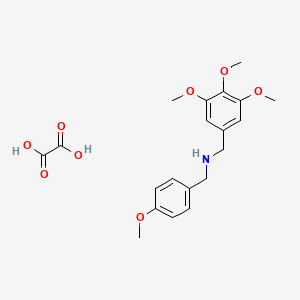
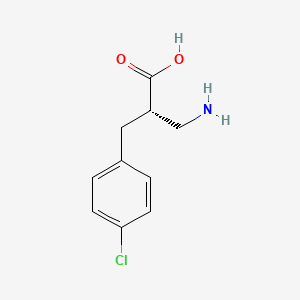
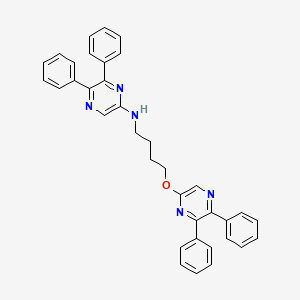
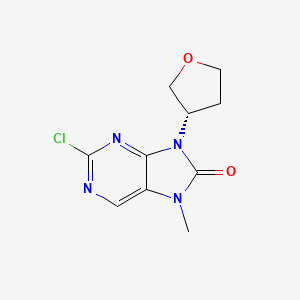
![5-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B12944439.png)
![3-Methylisothiazolo[5,4-d]pyrimidin-4-amine](/img/structure/B12944448.png)
![3-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12944465.png)
